2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide are likely to be enzymes, proteins, and DNA that consist of nitrogen heterocycles . These targets are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .
Mode of Action
The compound interacts with its targets by binding with various living systems . Many drugs contain these moieties at their cores . The compound’s interaction with its targets results in changes that can lead to various effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
The compound affects biochemical pathways involving nitrogen heterocycles . These pathways are crucial for various biological processes, including the functioning of enzymes, proteins, and DNA . The downstream effects of these interactions can be diverse and depend on the specific pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For instance, the compound could potentially be used as a covalent inhibitor for treating cancers . Preliminary bio-evaluation screening delivered a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide plays a crucial role in biochemical reactions. It is known to interact with various enzymes and proteins . The nature of these interactions is complex and multifaceted, involving a wide range of biochemical processes. The compound’s ability to bind with various living systems makes it quite important .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Metabolic Pathways
The metabolic pathways that this compound is involved in are complex and involve interactions with various enzymes and cofactors
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-3-4-15(19-12-26-10-2-9-23-21(26)25-19)11-18(14)24-20(27)13-28-17-7-5-16(22)6-8-17/h2-12H,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSXJQNIAGALPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.